2-Bromo-N-(4-methoxybenzyl)aniline

Description

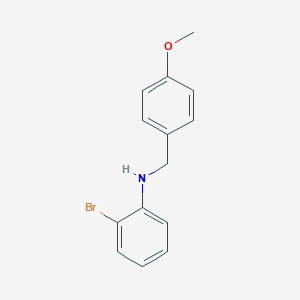

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYERKBQULAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565504 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156643-23-1 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo N 4 Methoxybenzyl Aniline

Exploration of the Bromine Atom as a Key Leaving Group in Substitution Reactions

The bromine atom attached to the aromatic ring is a pivotal site for reactivity, primarily functioning as a leaving group in various substitution reactions. Its departure enables the formation of new bonds at the C2 position of the aniline (B41778) ring.

Nucleophilic aromatic substitution (SNAr) is a class of reactions for substituting groups on an aromatic ring. In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. semanticscholar.orgchegg.com For 2-Bromo-N-(4-methoxybenzyl)aniline, the bromine atom can serve as the leaving group.

However, the viability of SNAr on this specific molecule is influenced by competing electronic effects. The N-(4-methoxybenzyl)amino group is generally electron-donating, which deactivates the ring towards nucleophilic attack. Conversely, the bromine atom itself is an electron-withdrawing group, which is a prerequisite for SNAr. The reaction's success often depends on using highly activated nucleophiles or harsh reaction conditions to overcome the deactivating effect of the amino substituent. researchgate.net The substitution can be accomplished with nucleophiles such as hydroxides or other amines.

Beyond ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This intermediate can then participate in various radical-mediated transformations. Such reactions can be initiated photochemically, often involving a photoactive electron donor-acceptor (EDA) complex. researchgate.net The formation of an EDA complex between an electron-rich species and the bromoaniline derivative can, upon irradiation with visible light, lead to a single electron transfer (SET) process, generating the desired aryl radical. researchgate.net This radical species is highly reactive and can engage in cyclization reactions or intermolecular couplings, offering a distinct pathway for functionalization compared to traditional ionic reactions. researchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aniline ring makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov this compound can readily participate in such reactions. In a typical procedure, the bromoaniline derivative is reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. thieme-connect.comthieme-connect.com The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Structurally related N-(2-bromobenzyl)anilines have been successfully used in Suzuki-Miyaura couplings, providing a strong precedent for the reactivity of the target compound. thieme-connect.comthieme-connect.com The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like cesium carbonate to facilitate the catalytic cycle. thieme-connect.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related N-(2-Bromobenzyl)anilines

| Component | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | N-(2-Bromobenzyl)aniline derivative | Substrate with bromine leaving group | thieme-connect.com |

| Boron Reagent | (E)-2-Ethoxyvinylboronic acid pinacol (B44631) ester | Source of the new carbon fragment | thieme-connect.com |

| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling | thieme-connect.comthieme-connect.com |

| Base | Cesium Carbonate (Cs₂CO₃) | Activates the organoboron reagent | thieme-connect.comthieme-connect.com |

| Solvent | 1,4-Dioxane / Water | Reaction medium | thieme-connect.comthieme-connect.com |

| Temperature | 75 °C | To drive the reaction to completion | thieme-connect.com |

Beyond the Suzuki-Miyaura reaction, the bromine atom serves as a handle for other crucial palladium-catalyzed transformations.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. researchgate.net This reaction would involve coupling this compound with another amine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos or BINAP. nih.govbeilstein-journals.org This allows for the synthesis of complex diamine structures. The development of specialized ligands and air- and moisture-stable palladate precatalysts has made these reactions highly reliable and versatile under mild conditions. researchgate.netgoogle.com

Carbon-Carbon (C-C) Bond Formation: Other C-C bond-forming reactions are also accessible. The Sonogashira coupling, for instance, allows for the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. mdpi.com This provides a route to synthesize substituted alkynyl anilines.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Bond Formation

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron Reagent | Pd(PPh₃)₄ / Base | nih.govthieme-connect.comthieme-connect.com |

| Buchwald-Hartwig | C-N | Amine / Amide | Pd₂(dba)₃ or Pd(OAc)₂ / Ligand / Base | researchgate.netbeilstein-journals.org |

| Sonogashira | C-C | Terminal Alkyne | Pd-complex / CuI / Base | mdpi.com |

| Mizoroki-Heck | C-C | Alkene | Pd-complex / Base | researchgate.net |

Reactivity and Functionalization of the Methoxybenzyl Substituent

The N-(4-methoxybenzyl) group, often abbreviated as PMB (p-methoxybenzyl), is not merely a passive component of the molecule. It serves as a common protecting group for amines due to its stability under many reaction conditions and its susceptibility to selective cleavage.

The primary reactivity of this substituent involves its removal under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), can cleave the benzyl-nitrogen bond to unmask the parent secondary amine, 2-bromoaniline (B46623), if the other substituent on the nitrogen were a proton. researchgate.net This deprotection is a key synthetic step, allowing for further functionalization at the nitrogen atom after reactions at the bromine position have been completed.

Oxidation and Reduction Pathways of the Methoxy (B1213986) and Benzyl (B1604629) Groups

The reactivity of this compound is significantly influenced by the functional groups attached to its core structure, namely the methoxy (-OCH₃) and benzyl (-CH₂-Ar) moieties. These groups can undergo specific oxidation and reduction reactions, which are critical for synthetic transformations.

Oxidation Pathways: The benzylic position and the electron-rich aromatic rings are susceptible to oxidation under various conditions. The oxidation of the N-benzylamine linkage is a common transformation.

Oxidation of the Benzyl Group: The benzylic C-N bond is a primary site for oxidation. The oxidation of N-benzylanilines can yield the corresponding imines (benzylideneanilines). rsc.orgacs.org This reaction can be achieved using various oxidizing agents. A proposed mechanism for oxidation by hypohalite in an alkaline medium involves a rate-determining attack on both the amine nitrogen and a benzyl proton, leading to the imine via an N-α-halogenobenzylaniline intermediate. rsc.org

Oxidation of the Methoxy Group: Aromatic ethers can be oxidized, often leading to the cleavage of the ether linkage to form phenols or further oxidation to products like quinones, depending on the strength of the oxidizing agent and reaction conditions. nih.govnumberanalytics.com Strong oxidants like chromium trioxide or potassium permanganate (B83412) can be used for such transformations. numberanalytics.com

Reduction Pathways: Reduction reactions can target the aromatic systems or lead to the cleavage of specific bonds.

Reduction of Aromatic Rings: While benzene (B151609) rings are generally stable, they can be reduced to cyclohexanes under high pressure with catalysts like Platinum, Palladium, or Nickel. msu.edu Lithium in liquid ammonia (B1221849) (Birch reduction) can reduce aromatic rings to non-conjugated dienes. researchgate.net

Reduction of the Benzyl Group (Hydrogenolysis): The benzyl group can be cleaved from the nitrogen atom via catalytic hydrogenolysis. This reaction breaks the C-N bond, which would convert this compound into 2-bromoaniline and 4-methoxytoluene.

Reduction of the Methoxy Group: Cleavage of the methoxy group can also be achieved under reductive conditions, for instance, using strong reagents like boron tribromide, which is a classic method for de-methylating aryl methyl ethers. numberanalytics.com

The following table summarizes potential oxidation and reduction reactions for the key functional groups in this compound.

| Functional Group | Reaction Type | Typical Reagents | Potential Product(s) | Reference |

|---|---|---|---|---|

| Benzyl Group (-CH₂-Ar) | Oxidation | Manganese Dioxide (MnO₂), Iodine/Base | Imine (2-Bromo-N-(4-methoxybenzylidene)aniline) | rsc.orgacs.org |

| Benzyl Group (-CH₂-Ar) | Reduction (Hydrogenolysis) | H₂, Pd/C | 2-Bromoaniline + 4-Methoxytoluene | |

| Methoxy Group (-OCH₃) | Oxidation (Cleavage) | CrO₃, KMnO₄ | Corresponding Phenol/Quinone | numberanalytics.com |

| Methoxy Group (-OCH₃) | Reduction (Cleavage) | BBr₃ | Corresponding Phenol | numberanalytics.com |

| Aromatic Rings | Reduction | H₂/Pt (high pressure), Li/NH₃ | Substituted Cyclohexane/Cyclohexadiene | msu.eduresearchgate.net |

Electronic Influence on Aromatic Ring Activation and Deactivation

The reactivity of the two distinct aromatic rings in this compound towards electrophilic substitution is governed by the electronic properties of their respective substituents. These effects are a combination of inductive and resonance influences. libretexts.org

Aniline Ring Substituents:

Amino Group (-NH-): The nitrogen atom's lone pair of electrons strongly donates into the aniline ring through resonance (+R effect). This significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. chemguide.co.uklibretexts.org This activating influence is much stronger than the electron-withdrawing inductive effect (-I effect) of the nitrogen atom. It is a powerful ortho, para-directing group. chemguide.co.uk

Bromine Atom (-Br): Halogens are deactivating yet ortho, para-directing. The high electronegativity of bromine results in a strong inductive withdrawal of electron density (-I effect), making the ring less reactive than benzene. However, its lone pairs can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org

The combined effect on the aniline ring is a very high degree of activation dominated by the amino group, with electrophilic substitution strongly favored at the positions ortho and para to the nitrogen, and influenced by the position of the bromine.

Benzyl Ring Substituent:

Methoxy Group (-OCH₃): Like the amino group, the oxygen atom of the methoxy group has lone pairs that it donates into the benzyl ring via resonance (+R effect), making it a strong activating and ortho, para-directing group. libretexts.orgwikipedia.org Its inductive electron-withdrawing effect (-I effect) is weaker than its resonance donation. libretexts.org

This makes the benzyl ring also highly susceptible to electrophilic substitution at the positions ortho to the methoxy group (the para position is occupied).

| Ring | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence | Reference |

|---|---|---|---|---|---|---|

| Aniline Ring | -NH-R | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para | chemguide.co.uklibretexts.org |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para | libretexts.org | |

| Benzyl Ring | -OCH₃ | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para | libretexts.orgwikipedia.org |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise pathways of reactions involving this compound requires detailed mechanistic investigations. Kinetic analysis and various spectroscopic techniques are indispensable tools for this purpose.

Kinetic Studies: Kinetic experiments measure reaction rates under varying conditions (concentration, temperature) to determine the rate law and activation parameters. This information is crucial for inferring the composition of the transition state.

Rate Law Determination: For a reaction such as the oxidation of the benzylamine (B48309) to an imine, the dependence of the reaction rate on the concentrations of the aniline substrate, the oxidant, and any base or catalyst can be determined. For the oxidation of N-benzylanilines with iodine in alkaline methanol, the rate was found to be dependent on the concentrations of the amine and the active oxidant species. rsc.org

Substituent Effects: By synthesizing derivatives of this compound with different substituents on either aromatic ring and measuring their reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides insight into the charge development at the reaction center in the rate-determining step. For instance, a study on N-benzylaniline oxidation found a negative ρ value for substituents on the aniline ring, indicating positive charge buildup on the nitrogen in the transition state. rsc.org

Isotope Effects: Using deuterated analogues, such as at the benzylic position, can help determine if C-H bond cleavage is part of the rate-determining step.

Spectroscopic Studies: Spectroscopy allows for the direct observation and characterization of reactants, products, and sometimes, short-lived intermediates.

NMR Spectroscopy: Dynamic NMR spectroscopy can be used to study rapid, reversible processes and determine energy barriers for conformational changes or rearrangements. researchgate.net ¹H and ¹³C NMR are also fundamental for structural elucidation of reaction products and for monitoring reaction progress over time.

Transient Absorption Spectroscopy: This technique is used to detect and characterize highly reactive, short-lived intermediates like radicals or excited states that may be involved in certain reaction pathways, such as those initiated by photolysis or involving single-electron transfer. pku.edu.cnacs.org

Mass Spectrometry (MS): LC/MS is invaluable for identifying products and intermediates in a reaction mixture, providing molecular weight and fragmentation data that aids in structure determination. researchgate.net

The following table outlines how these investigative techniques can be applied to study the reaction mechanisms of this compound.

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Kinetic Analysis (Rate Studies) | Measure reaction rate vs. concentration | Reaction order, rate law, mechanistic pathway | rsc.orgnih.gov |

| Kinetic Analysis (Hammett Plot) | Correlate rates with substituent electronic effects | Charge distribution in the transition state | rsc.orgacs.org |

| Kinetic Isotope Effect | Compare rates of deuterated vs. non-deuterated substrate | Involvement of C-H bond breaking in rate-determining step | acs.org |

| NMR Spectroscopy | Structural analysis of products; monitoring reaction progress | Product identification, reaction kinetics | researchgate.netnih.gov |

| Transient Absorption Spectroscopy | Detection of short-lived species | Identification of radical or other reactive intermediates | pku.edu.cn |

| Mass Spectrometry | Identification of products and intermediates | Molecular weight and structural fragments | researchgate.net |

Spectroscopic and Structural Characterization Techniques for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-N-(4-methoxybenzyl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its constituent functional groups and analysis of structurally similar compounds.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the aromatic protons on both rings, the methylene (B1212753) bridge protons, the amine proton, and the methoxy (B1213986) group protons.

Aromatic Protons: The protons on the 2-bromo-aniline ring and the 4-methoxybenzyl ring would appear in the downfield region, typically between 6.5 and 7.6 ppm, due to the deshielding effect of the aromatic currents. The bromine atom and the amino group on one ring, and the methoxy and benzyl (B1604629) groups on the other, would create distinct splitting patterns (doublets, triplets, or doublets of doublets) based on their positions and coupling with adjacent protons.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen to the benzyl ring are expected to appear as a singlet around 4.3-4.4 ppm.

Amine Proton (-NH-): The secondary amine proton would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are shielded and would appear as a sharp singlet in the upfield region, anticipated around 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (Bromoaniline Ring) | 6.5 - 7.6 | m | 3H |

| Aromatic CH (Methoxybenzyl Ring) | 6.8 - 7.3 | m | 4H |

| Methylene CH₂ | ~4.3 | s | 2H |

| Amine NH | Variable | br s | 1H |

| Methoxy OCH₃ | ~3.8 | s | 3H |

s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on analogous structures.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Aromatic Carbons: The twelve aromatic carbons would produce signals in the range of 110-159 ppm. The carbon attached to the bromine atom (C-Br) would be shifted, as would the carbons attached to the nitrogen (C-N) and the methoxy group (C-O).

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to have a signal in the range of 47-49 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear further upfield, typically around 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~159 |

| Aromatic C-N | 140 - 148 |

| Aromatic C-H | 113 - 133 |

| Aromatic C-Br | 110 - 125 |

| Methoxy OCH₃ | ~55 |

| Methylene CH₂ | 47 - 49 |

Predicted values are based on analogous structures.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of protons within each aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | N-H Stretch | 3350 - 3450 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂ & OCH₃) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

| Aryl-N | C-N Stretch | 1250 - 1360 |

| Aryl-O (Ether) | C-O Stretch (asymmetric) | 1230 - 1270 |

| Aryl-O (Ether) | C-O Stretch (symmetric) | 1020 - 1075 |

| Aromatic C-H | C-H Bending (out-of-plane) | 700 - 900 |

| Aryl-Br | C-Br Stretch | 500 - 650 |

The presence of a distinct peak in the 3350-3450 cm⁻¹ region would confirm the N-H stretch of the secondary amine. Strong absorptions corresponding to the aromatic C=C stretching and the asymmetric and symmetric C-O stretching of the aryl ether would further corroborate the structure.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₄BrNO), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).

Calculated Molecular Weight:

For C₁₄H₁₄⁷⁹BrNO: 291.03 g/mol

For C₁₄H₁₄⁸¹BrNO: 293.03 g/mol

Fragmentation Analysis: Under electron ionization (EI), the molecular ion would likely undergo fragmentation. Common fragmentation pathways for N-benzylanilines involve cleavage of the benzylic C-N bond.

Loss of the Methoxybenzyl Group: Cleavage could lead to a fragment corresponding to the 2-bromo-aniline radical cation.

Formation of the Tropylium (B1234903) Ion: The most prominent fragmentation pathway is often the alpha-cleavage of the C-N bond to form a stable methoxy-substituted tropylium or benzyl cation at m/z 121. This is frequently the base peak in the mass spectra of such compounds.

Loss of Bromine: Fragmentation involving the loss of a bromine radical from the molecular ion is also a possible pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 291 / 293 | [C₁₄H₁₄BrNO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 121 | [C₈H₉O]⁺ | Methoxybenzyl/tropylium cation (often the base peak) |

| 170 / 172 | [C₇H₇BrN]⁺ | 2-bromo-N-methylaniline radical cation after rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium cation (from further fragmentation) |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a precise electron density map, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related compounds, such as 4-Bromo-N-(4-hydroxybenzylidene)aniline, provides insight into the expected structural features.

If a crystal structure were determined, it would provide key information on:

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the expected geometry and reveal any subtle distortions caused by steric hindrance or electronic effects from the substituents.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the N-H group), π-π stacking between aromatic rings, or other non-covalent interactions that stabilize the solid-state structure.

Advanced Spectroscopic Methods for Electronic and Vibrational Studies (e.g., UV-Vis Spectroscopy)

The electronic and vibrational characteristics of "this compound" are critical to understanding its molecular structure, stability, and potential applications. Advanced spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, provide valuable insights into the electronic transitions within the molecule. While specific experimental UV-Vis spectra for this compound are not widely published, its electronic absorption properties can be inferred from theoretical studies and analysis of its constituent chromophores.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a molecule's electronic structure. The electronic transitions in this compound are primarily associated with the π → π* and n → π* transitions within the aromatic rings of the bromoaniline and methoxybenzyl moieties.

The aniline (B41778) chromophore itself exhibits characteristic absorption bands that are influenced by substitution on the aromatic ring and the nitrogen atom. The presence of the bromine atom and the N-linked 4-methoxybenzyl group in this compound is expected to cause shifts in the absorption maxima compared to unsubstituted aniline. The methoxy group, being an electron-donating group, and the bromine atom, an electron-withdrawing group with lone pairs, both influence the energy of the molecular orbitals involved in electronic transitions.

In the absence of direct experimental data, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectra of molecules. researchgate.net These computational approaches can calculate the wavelengths of maximum absorption, the oscillator strengths of the transitions, and the nature of the molecular orbitals involved. For related aromatic compounds, TD-DFT calculations have shown good agreement with experimental spectra. nih.govnih.gov

The expected UV-Vis spectrum of this compound would likely feature multiple absorption bands. The high-energy bands in the UV region can be attributed to π → π* transitions within the phenyl rings. Lower energy bands, possibly extending into the near-UV region, could be associated with intramolecular charge transfer (ICT) transitions, where electron density is transferred from the electron-rich parts of the molecule (like the methoxybenzyl and amino groups) to the electron-deficient parts.

The following table summarizes the likely electronic transitions for this compound based on the analysis of its structural components and theoretical studies of similar molecules.

| Predicted Transition Type | Associated Chromophore/Moiety | Expected Wavelength Region |

| π → π | Phenyl rings of bromoaniline and methoxybenzyl groups | ~200-280 nm |

| n → π | Non-bonding electrons on nitrogen and oxygen atoms | ~280-350 nm |

| Intramolecular Charge Transfer (ICT) | From methoxybenzyl/amino moiety to bromo-substituted ring | >300 nm |

It is important to note that the solvent environment can also influence the position and intensity of the absorption bands due to solute-solvent interactions.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties of 2-Bromo-N-(4-methoxybenzyl)aniline at an electronic level. These in-silico studies offer deep insights into the molecule's geometry, reactivity, and spectroscopic characteristics, complementing experimental findings.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-N-(4-methoxybenzyl)aniline as a Versatile Synthetic Building Block in Diversified Chemical Syntheses

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex organic molecules. Its structure, featuring a bromine atom at the ortho-position of the aniline (B41778) core and a 4-methoxybenzyl group on the nitrogen, allows for a variety of chemical transformations. The bromine atom serves as a reactive site for substitution and cross-coupling reactions, while the 4-methoxybenzyl group can act as a protecting group or influence the compound's reactivity and solubility.

The synthesis of this compound can be achieved through methods like reductive amination, which involves reacting 2-bromoaniline (B46623) with 4-methoxybenzaldehyde (B44291). This versatility makes it a key component in the synthesis of a range of substituted anilines and other derivatives.

Precursor for the Elaboration of Complex Organic Molecules

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines and Related Nitrogen Heterocycles

A significant application of this compound derivatives is in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme.dethieme-connect.com This class of compounds is of interest in medicinal chemistry due to their presence in various bioactive natural products and pharmaceuticals. thieme.de The synthesis often involves a multi-step sequence starting from N-(2-bromobenzyl)anilines, which are structurally related to this compound. thieme.dethieme-connect.com

A common synthetic strategy involves the reductive amination of an ortho-brominated aromatic aldehyde with a primary aromatic amine to form the N-aryl 2-bromobenzylamine (B1296416) intermediate. thieme-connect.comthieme-connect.com This is followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce a two-carbon unit, and subsequent intramolecular cyclization to form the tetrahydroisoquinoline ring system. thieme-connect.comthieme-connect.com The use of 2-ethoxyvinyl pinacolboronate in the Suzuki coupling and a combination of triethylsilane and trifluoroacetic acid for the final reductive amination/cyclization has been shown to be an effective method. thieme-connect.com This approach allows for a broad range of substituents on both aromatic rings, leading to a diverse library of N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comthieme-connect.com

| Starting Material (Aniline Derivative) | Key Reaction Steps | Final Product | Reference |

| N-(2-Bromobenzyl)aniline | 1. Suzuki Coupling with 2-ethoxyvinyl pinacolboronate 2. Intramolecular Reductive Amination/Cyclization | N-Phenyl-1,2,3,4-tetrahydroisoquinoline | thieme-connect.com |

| N-(2-Bromo-4-methoxybenzyl)aniline | 1. Suzuki Coupling with 2-ethoxyvinyl pinacolboronate 2. Intramolecular Reductive Amination/Cyclization | N-Aryl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | thieme-connect.com |

Construction of Macrocyclic and Polycyclic Architectures

The reactivity of the bromo- and amino- functionalities in this compound and its derivatives makes them suitable precursors for the construction of more complex molecular architectures, including macrocycles and polycyclic systems. The bromine atom allows for intramolecular or intermolecular cyclization reactions through various cross-coupling methods. mdpi.com

For instance, palladium-catalyzed reactions of similar bis(2-bromophenyl)amines with terminal alkynes can lead to the formation of acridines, a class of polycyclic aromatic compounds. mdpi.com While not a direct application of the title compound, this illustrates the potential of the 2-bromoaniline moiety in building polycyclic frameworks. The synthesis of macrocyclic tetraamido-N ligands has also been reported through multi-step processes that involve the coupling of diamine and dicarboxylic acid derivatives, a strategy where a functionalized aniline could potentially be incorporated. google.com

Furthermore, the synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been achieved starting from building blocks like 2-(2-bromo-4-methoxyphenyl)-1-benzothiophene, highlighting the utility of the 2-bromo-alkoxy-phenyl motif in creating complex, multi-ring systems. mdpi.com

Role in the Development of Specialty Chemicals and Agrochemicals

While specific examples detailing the direct use of this compound in the large-scale production of specialty chemicals or agrochemicals are not extensively documented in the provided search results, its structural motifs are found in compounds with relevant biological activities. For example, derivatives of tetrahydroquinoline, which can be synthesized from precursors like this compound, have been investigated for their potential as antifungal agents. jst.go.jp The synthesis of 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides, which showed in vitro antifungal activity, started from commercially available 1,3-benzodioxole (B145889) and involved the introduction of a substituted aniline. jst.go.jp

The general synthetic utility of bromo-organic compounds in creating diverse molecular structures is well-established in the development of new agrochemicals and specialty chemicals. sci-hub.se The ability to functionalize the molecule at the bromine position allows for the tuning of its properties to achieve desired biological or material characteristics.

Intermediate in the Synthesis of Organic Electronic Materials

The core structure of this compound, particularly the N,N-di(4-methoxyphenyl)aniline moiety present in related compounds, is a key component in the design of organic electronic materials. These materials are crucial for the development of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com

Hole-Transporting Materials (HTMs) for Organic Photovoltaics

Derivatives of N,N-bis(4-methoxyphenyl)aniline are widely used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). arabjchem.orgchalmers.se The triphenylamine (B166846) core provides good hole mobility, and the methoxy (B1213986) groups enhance the electron-donating capacity, which is beneficial for efficient hole extraction and transport. The presence of a bromine atom, as in 4-Bromo-N,N-bis(4-methoxyphenyl)aniline, allows for further functionalization through cross-coupling reactions to create more complex HTMs with tailored properties. rsc.org

For example, star-shaped HTMs incorporating a triazine core have been synthesized using 4-Bromo-N,N-bis(4-methoxyphenyl)aniline as a key intermediate. rsc.org These materials have demonstrated high power conversion efficiencies in perovskite solar cells. Similarly, novel HTMs with multiple N,N-di(4-methoxyphenyl)aminophenyl units linked by an ethene bridge have been synthesized and have shown comparable performance to the widely used spiro-OMeTAD. researchgate.net

| HTM Precursor | Resulting HTM Structure | Application | Reference |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Star-shaped triazine-core HTMs | Perovskite Solar Cells | rsc.org |

| N,N-di(4-methoxyphenyl)aminophenyl derivatives | Ethene-bridged dimeric and tetrameric HTMs | Perovskite Solar Cells | researchgate.net |

The strategic placement of bromine atoms on the aromatic rings of these HTM precursors allows for the systematic modification of their electronic and physical properties, which in turn influences the performance and stability of the resulting solar cell devices. arabjchem.org

Luminescent Materials and Organic Light-Emitting Diode (OLED) Components

The triphenylamine architecture and its derivatives are fundamental to the development of materials for organic electronics, particularly for their hole-transporting and luminescent properties. While direct research on this compound in OLEDs is not extensively documented, its structural motifs are present in many high-performance materials. Its close analogues, such as 4-bromo-N,N-bis(4-methoxyphenyl)aniline, are recognized as critical precursors in the synthesis of hole-transporting materials (HTMs) and luminescent compounds. The bromine atom serves as a key functional handle for introducing other molecular fragments through cross-coupling reactions, while the methoxy groups help to enhance the electron-donating capacity of the molecule, a desirable trait for efficient hole injection and transport in OLED devices.

Derivatives incorporating the bromo-aniline framework are instrumental in creating materials with advanced photophysical properties, such as thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE). For example, the closely related compound, 2-bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline, has been utilized as a key intermediate in the synthesis of complex molecules designed for highly efficient deep-blue OLEDs. rsc.orgrsc.org These applications underscore the importance of the bromo-N-alkylaniline scaffold in building the complex, multifunctional molecules required for next-generation displays and lighting. The modular synthesis allows for precise tuning of the electronic and physical properties of the final materials. rsc.orggoogle.com

Table 1: Application of Related Bromo-Aniline Derivatives in Luminescent Materials

| Derivative Name | Application/Role | Key Structural Contribution | Reference |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Precursor for Hole-Transporting Materials (HTMs) | Bromine atom enables functionalization via cross-coupling; methoxy groups enhance electron-donating properties. | rsc.org |

| 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline | Intermediate for deep-blue OLED emitters | Serves as a foundational building block for complex, rigid molecular frameworks that restrict vibrations and enhance emission efficiency. | rsc.orgrsc.org |

| 4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline | Precursor for soluble HTMs | Long alkoxy chains improve solubility for solution-based processing and promote amorphous film formation. | |

| Methyl 4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c] thieme-connect.comresearchgate.netthiadiazol-4-yl)benzoate | Aggregation-Induced Emission (AIE) Material | Synthesized using a 4-bromo-N,N-bis(4-methoxyphenyl)aniline precursor to build a large, conjugated system that becomes highly emissive in the solid state. | semanticscholar.org |

Conjugated Polymers and Oligomers for Advanced Device Fabrication

The synthesis of conjugated polymers and oligomers for organic electronics often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling, where aryl halides are essential monomers. researchgate.net The this compound molecule is a prime candidate for such polymerizations. The bromine atom provides a reactive site for chain growth, allowing it to be incorporated into a polymer backbone.

The resulting polymers would feature a polyaniline-type structure with pendant 4-methoxybenzyl groups. These side chains are not merely passive substituents; they play a crucial role in determining the polymer's physical properties. The methoxybenzyl group can enhance solubility in common organic solvents, which is critical for fabricating devices using solution-based techniques like spin-coating or inkjet printing. smolecule.com Furthermore, the bulky nature of the benzyl (B1604629) group can disrupt intermolecular packing, leading to the formation of amorphous films, which is often beneficial for uniform charge transport in devices like organic field-effect transistors (OFETs) and organic solar cells.

While direct polymerization of this compound is a hypothetical application based on established chemical principles, the use of structurally similar monomers is well-documented. For instance, 4-Bromo-N,N-bis(4-methoxyphenyl)aniline and its derivatives are employed to synthesize push-pull triarylamine dyes and polymers for organic photovoltaics. rsc.org These materials form the active layer that absorbs light and generates charge carriers. The triarylamine unit acts as the electron donor, a role for which the N-(4-methoxybenzyl)aniline core is well-suited.

Table 2: Potential of this compound in Conjugated Polymers

| Polymerization Strategy | Potential Polymer Structure | Anticipated Properties | Relevance to Device Fabrication |

| Suzuki Coupling | Alternating copolymer with a diboronic ester comonomer | Tunable bandgap, good solubility due to methoxybenzyl groups. | Active layer in organic solar cells, hole-transport layer in OLEDs. rsc.orgresearchgate.net |

| Stille Coupling | Alternating copolymer with an organostannane comonomer | High solubility, processability for large-area electronics. | Solution-processable transistors and electrochromic devices. researchgate.net |

| Buchwald-Hartwig Amination | Poly(arylamine) homopolymer or copolymer | Hole-transporting capabilities, potential for high thermal stability. | Dopant-free hole-transporting materials for perovskite solar cells. poliba.it |

Design and Synthesis of Derivatives for Targeted Academic Research and Development

This compound serves as a versatile platform for the synthesis of a wide array of derivatives for fundamental chemical research. Its utility stems from the presence of multiple reactive sites that allow for controlled chemical modifications. The primary route to synthesizing the parent compound itself often involves the reductive amination of 2-bromoaniline with 4-methoxybenzaldehyde. thieme-connect.com

Once formed, the molecule can be elaborated in several ways:

Cross-Coupling Reactions: The carbon-bromine bond is a key site for modification. It readily participates in palladium-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new aryl, vinyl, or amino groups. This strategy is fundamental to building more complex molecular architectures from simple precursors. rsc.orgthieme-connect.com

Modification of the Aniline Nitrogen: The N-H bond in the parent amine (before benzylation) or the benzyl group itself can be subjects of chemical transformation. For example, acylation or sulfonylation of the nitrogen can alter its electronic properties and steric environment.

Reactions on the Aromatic Rings: The two phenyl rings can undergo further electrophilic substitution, although the positions of substitution would be directed by the existing bromo and alkoxy/amino groups.

A notable application of a structural isomer is the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines. thieme-connect.comthieme-connect.com In this multi-step sequence, the bromo-aniline derivative is first formed and then undergoes a palladium-catalyzed reaction to construct a new heterocyclic ring. This demonstrates the power of using such scaffolds to access complex and medicinally relevant chemical structures. Similarly, derivatives have been synthesized for in-silico studies to explore potential interactions with biological targets. researchgate.netneliti.com

Table 3: Synthetic Strategies for Derivatization

| Reaction Type | Reagents & Conditions | Product Type | Research Application | Reference |

| Reductive Amination | 2-bromoaniline, 4-methoxybenzaldehyde, NaBH(OAc)₃ | Parent Compound: this compound | Starting material for further synthesis. | |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃) | Biaryl or poly-aryl structures | Synthesis of precursors for conjugated materials and complex ligands. | thieme-connect.com |

| Buchwald-Hartwig Amination | A primary or secondary amine, Pd catalyst, base (e.g., t-BuONa) | Diamine or triarylamine derivatives | Building blocks for hole-transporting materials and organic conductors. | rsc.orgpoliba.it |

| Intramolecular Cyclization | Pd catalyst, followed by reduction | N-aryl-1,2,3,4-tetrahydroisoquinolines | Generation of novel heterocyclic scaffolds for medicinal chemistry exploration. | thieme-connect.comthieme-connect.com |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of N-aryl benzylamines, including 2-Bromo-N-(4-methoxybenzyl)aniline, is traditionally reliant on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a framework to redesign these synthetic pathways for improved sustainability. Future research will likely prioritize the development of methodologies that reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key areas of exploration in the green synthesis of this compound include:

Atom-Economical Reactions: The N-alkylation of amines with alcohols, which produces water as the sole byproduct, represents a highly sustainable and atom-economical process. rsc.org This "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde to react with the amine before the catalyst hydrogenates the resulting imine, is a prime candidate for the synthesis of this compound from 2-bromoaniline (B46623) and 4-methoxybenzyl alcohol. rsc.org

Use of Aqueous Media: Shifting from volatile organic solvents to water is a cornerstone of green chemistry. Research into performing N-alkylation reactions in aqueous mediums can drastically reduce the environmental footprint of the synthesis. imist.ma

Solvent-Free and Catalyst-Free Conditions: Exploring reactions under solvent-free or catalyst-free conditions presents another avenue for green synthesis. imist.mamdpi.com For instance, solid-state reactions or reactions that proceed with high efficiency simply by heating the reactants can minimize both solvent use and the need for potentially toxic catalysts. imist.ma One-pot reactions, where multiple synthetic steps are carried out in the same vessel, also contribute to a greener process by reducing the need for intermediate purification steps. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. While traditional catalysts have been effective, the quest for novel systems that offer higher yields, greater selectivity, milder reaction conditions, and the use of more abundant, less toxic metals is ongoing.

Future research is focused on several promising classes of catalysts:

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (like palladium and ruthenium) with catalysts based on more abundant and cost-effective metals such as nickel, cobalt, and manganese. rsc.orgacs.org For example, nickel-catalyzed N-alkylation has demonstrated high efficiency and tolerance for a wide range of functional groups. acs.org Similarly, cobalt-based catalysts supported on metal-organic frameworks (MOFs) have shown excellent selectivity and yield in the N-alkylation of anilines. rsc.org

Advanced Ligand Design: The performance of a metal catalyst is often dictated by the organic ligands coordinated to it. The design and synthesis of new ligands can fine-tune the catalyst's reactivity and selectivity, enabling challenging transformations under milder conditions. The "borrowing hydrogen" strategy, for example, often relies on sophisticated ruthenium complexes with specific phosphine (B1218219) ligands to achieve high efficiency. rsc.org

| Catalyst System | Metal | Key Features | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Nickel Bromide / Ligand | Nickel (Ni) | Cost-effective, high functional group tolerance, monoalkylation selectivity. | Applicable for direct alkylation of 2-bromoaniline with 4-methoxybenzyl alcohol. Halide substituents are well-tolerated. | acs.org |

| Ruthenium / dppf-type Ligand | Ruthenium (Ru) | "Borrowing Hydrogen" strategy, high yields, uses alcohols as alkylating agents. | A green, atom-economical route. Reactivity may be influenced by the electron-withdrawing bromo group on the aniline (B41778). | rsc.org |

| Cobalt-based MOF (UiO-67) | Cobalt (Co) | Heterogeneous, recyclable, excellent selectivity and yields. | A sustainable option that simplifies product purification and catalyst reuse. | rsc.org |

| Niobium Oxide (Nb₂O₅) | Niobium (Nb) | Heterogeneous, highly stable and recyclable, superior activity to some conventional solid acids. | A robust and reusable catalytic system suitable for industrial-scale production. | sioc-journal.cn |

| Manganese / PN³-Pincer Ligand | Manganese (Mn) | Utilizes an earth-abundant, non-noble metal; broad substrate scope including anilines and alcohols. | A cost-effective and more sustainable alternative to precious metal catalysts. | researchgate.net |

Integration into Advanced Material Architectures and Functional Devices

The unique electronic and structural features of this compound make it a promising building block for the creation of advanced organic materials. The bromoaniline core is a known precursor for conductive polymers, while the methoxybenzyl group can be used to modulate properties such as solubility, processability, and intermolecular interactions. liskonchem.comresearchgate.net

Emerging trends in this area include:

Organic Semiconductors: Bromoanilines can be polymerized to form materials like poly(o-bromoaniline), which exhibit semiconductor properties. researchgate.networldscientific.com The incorporation of this compound as a monomer could lead to new semiconducting polymers with tailored properties. The bulky, electron-donating 4-methoxybenzyl group would likely influence the polymer's morphology, solubility, and electronic bandgap, making it a candidate for use in organic thin-film transistors (OTFTs), sensors, or organic light-emitting diodes (OLEDs). liskonchem.com

Functional Polymers and Dyes: The reactivity of the bromine atom allows for further functionalization through cross-coupling reactions, opening pathways to complex polymer architectures. ontosight.ai Additionally, bromoanilines serve as intermediates in the synthesis of azo dyes, and the specific substituents on this compound could be leveraged to create dyes with novel colors and enhanced stability for applications in textiles or coatings. liskonchem.comchemicalbook.com

Materials for Flexible Electronics: Organic semiconductors derived from aniline-based monomers are being explored for applications in flexible electronics and next-generation displays due to their mechanical flexibility and potential for low-cost fabrication. liskonchem.com The N-substituent in this compound could enhance the processability of the resulting polymers, making them more suitable for printing and coating on flexible substrates.

Computational Design and Predictive Modeling for Structure-Reactivity-Property Relationships

Computational chemistry provides powerful tools to predict the behavior of molecules, accelerating the discovery and optimization of both synthetic routes and materials. For this compound, computational modeling is an emerging trend that can guide experimental work, saving time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms in detail, helping researchers understand the role of catalysts and predict the most favorable reaction pathways. nih.govacs.orgoup.com For example, DFT can elucidate the energetics of C-H activation or C-N bond formation, providing insights that can lead to the design of more efficient catalytic systems. nih.govoup.com It can also be used to predict molecular properties like electronic structure and vibrational frequencies, which can be compared with experimental data. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties (e.g., reactivity, toxicity, or material performance). nih.govacs.orgnih.gov By developing QSAR models for a series of related halogenated anilines, it would be possible to predict the properties of this compound without synthesizing it. nih.govwur.nl This predictive capability is invaluable for screening large numbers of virtual compounds to identify the most promising candidates for a specific application.

| Modeling Technique | Predicted Properties | Application to Research & Development | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, optimized molecular geometry, electronic properties (HOMO/LUMO), vibrational spectra. | Guides the design of novel catalysts, helps in understanding reaction selectivity, and aids in the interpretation of spectroscopic data for new materials. | nih.govacs.orgmdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity, biological activity, physical properties (e.g., solubility), reactivity. | Enables rapid virtual screening of derivatives to prioritize synthetic targets and predict potential hazards early in the development process. | nih.govacs.orgnih.govwur.nl |

Q & A

Basic: What synthetic methodologies are reported for preparing 2-Bromo-N-(4-methoxybenzyl)aniline and related derivatives?

Answer:

The synthesis of analogous N-substituted aniline derivatives typically involves reductive amination or imine condensation. For example, N-(2-Bromo-4-methoxybenzyl)aniline (structurally related) is synthesized via reductive amination of 2-bromo-4-methoxybenzaldehyde with aniline using Pd/NiO under hydrogen (25°C, 10 hours), yielding 85% after silica gel chromatography . For the target compound (this compound), a similar approach would require 2-bromoaniline and 4-methoxybenzaldehyde as precursors. Key factors include catalyst selection (Pd/NiO), solvent (acetonitrile or DME), and inert atmosphere .

Advanced: How can researchers address low yields in palladium-catalyzed reactions involving brominated aniline derivatives?

Answer:

Optimization strategies include:

- Base selection : Pyridine or N,N-diethylaniline improves reaction efficiency in sulfonylation .

- Temperature and time : Elevated temperatures (60°C) and extended reaction times (48 hours) enhance conversion rates .

- Catalyst activation : Pre-treatment of Pd/NiO with hydrogen increases surface activity for reductive amination .

Contradictory data on yields (e.g., 46% vs. 85% in similar reactions) may arise from steric hindrance or electronic effects of substituents, requiring tailored ligand systems .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H NMR : Aromatic protons appear at δ 7.28–6.55 ppm, with a singlet for the methoxy group (δ 3.68 ppm) and methylene bridge (δ 4.06 ppm) .

- HRMS : Molecular ion peak at m/z 291.0253 [M⁺] confirms the molecular formula (C₁₄H₁₄BrNO) .

- IR : Bands at 1603 cm⁻¹ (C=C stretching) and 1248 cm⁻¹ (C-O of methoxy) .

Advanced: How are computational tools like SHELX employed in structural analysis of brominated anilines?

Answer:

SHELX software refines crystallographic data for bromine-heavy compounds by:

- Direct methods : Solving phase problems in X-ray diffraction data.

- Twinning refinement : Handling overlapping reflections in twinned crystals (common in brominated aromatics).

For example, SHELXL refines bond lengths (C-Br: ~1.89 Å) and angles with precision, critical for confirming substitution patterns .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Hexanes/EtOAc (95:5) resolves unreacted aldehydes and byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 69–73°C) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (e.g., Br) : Reduce nucleophilicity at the amine, requiring stronger bases (e.g., KOtBu) for Pd-catalyzed coupling .

- Methoxy groups : Enhance stability of intermediates via resonance, as seen in Suzuki-Miyaura reactions of 4-methoxybenzyl derivatives .

Basic: What are common byproducts in the synthesis of brominated N-benzylanilines?

Answer:

- Over-alkylation : Double benzylation detected via GC-MS (e.g., m/z 383.10 for dibenzylated products) .

- Oxidative byproducts : Bromine displacement under acidic conditions forms phenolic derivatives, identified by TLC (Rf = 0.32 in hexanes/EtOAc) .

Advanced: How can kinetic studies elucidate the mechanism of Pd/NiO-catalyzed reductive amination?

Answer:

- Time-resolved NMR : Tracks imine intermediate formation (δ 8.1–8.3 ppm) and reduction to amine .

- Isotope labeling : Deuterated hydrogen (D₂) reveals H₂ activation as the rate-limiting step .

Basic: How is the purity of this compound validated post-synthesis?

Answer:

- HPLC-UV : Retention time matching with standards (e.g., 12.3 min, 254 nm).

- Elemental analysis : <0.3% deviation from theoretical C/H/N values .

Advanced: What strategies resolve contradictions in reaction yields between literature and experimental data?

Answer:

- DoE (Design of Experiments) : Box-Behnken designs optimize variables (catalyst loading, temperature) .

- In situ monitoring : ReactIR identifies side reactions (e.g., aldehyde oxidation) during reductive amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.